ethyl 4-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate
Description
This compound is a heterocyclic ester featuring an isoxazolo[5,4-b]pyridine core fused with a tetrahydro-1(2H)-pyrazinecarboxylate moiety. Key structural elements include:
- Isoxazolo[5,4-b]pyridine: A bicyclic system with a 6-isopropyl and 3-methyl substitution pattern.
- Tetrahydro-1(2H)-pyrazinecarboxylate: A partially saturated pyrazine ring esterified with an ethyl group.
The molecule’s complexity arises from the fusion of these heterocycles, which may confer unique physicochemical and biological properties, such as enhanced metabolic stability or target binding affinity.
Properties
Molecular Formula |
C18H24N4O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 4-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N4O4/c1-5-25-18(24)22-8-6-21(7-9-22)17(23)13-10-14(11(2)3)19-16-15(13)12(4)20-26-16/h10-11H,5-9H2,1-4H3 |
InChI Key |
BZKZSVHNRGQYEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NO3)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) catalysts . The pyridine ring can be introduced through a variety of methods, including the use of pyridine derivatives or through cyclization reactions. The final step involves the coupling of the isoxazole and pyridine rings with the pyrazine ring, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
Scientific Research Applications
Ethyl 4-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ethyl 4-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Structural Differences : Replaces the 6-isopropyl group with a 4-methoxyphenyl substituent and substitutes the ethyl pyrazinecarboxylate with a carboxylic acid .
- Impact : The methoxyphenyl group may enhance π-π stacking interactions in biological targets, while the carboxylic acid improves water solubility compared to the ester derivative.
Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
Functional Group Variations
Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)
- Structural Differences : Contains a phenethyloxy-linked benzoate ester and a 3-methylisoxazole substituent instead of the fused isoxazolopyridine system .
- Impact : The simpler isoxazole-phenyl structure may reduce synthetic complexity but limit target specificity compared to the fused bicyclic system.
Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate
Comparative Data Table
Biological Activity
Ethyl 4-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydropyrazine moiety and an isoxazole-pyridine fragment. Its molecular formula is with a molecular weight of approximately 344.41 g/mol. The structural complexity contributes to its diverse biological activities.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.41 g/mol |
| Core Structures | Tetrahydropyrazine and isoxazole-pyridine |
Pharmacological Effects
Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. These effects may be attributed to its interaction with various biological pathways, particularly involving neurotransmitter systems and inflammatory mediators.
- Receptor Interaction : Preliminary studies suggest that the compound may interact with P2X7 receptors, which are implicated in inflammatory processes. This interaction could modulate pain and inflammation responses.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, further supporting its anti-inflammatory properties.
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activity of this compound:
- Study A : Investigated the anti-inflammatory effects in animal models, demonstrating significant reduction in inflammation markers when treated with the compound.
- Study B : Explored the analgesic properties through behavioral assays, showing reduced pain response in treated subjects compared to controls.
Comparative Analysis
The biological activity of this compound can be compared to other similar compounds:
| Compound Name | Anti-inflammatory Activity | Analgesic Activity |
|---|---|---|
| This compound | Yes | Yes |
| 6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Moderate | No |
| Isoxazole derivatives | Variable | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
